5-Chloro-1-(3-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
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Overview
Description
5-Chloro-1-(3-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde is a chemical compound that belongs to the pyrazole family. This compound is characterized by the presence of a chloro group, a fluorophenyl group, and a trifluoromethyl group attached to the pyrazole ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-(3-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the chloro group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the fluorophenyl group: This step involves the reaction of the pyrazole intermediate with a fluorobenzene derivative under suitable conditions.
Addition of the trifluoromethyl group: This can be done using trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-(3-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 5-Chloro-1-(3-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid.
Reduction: 5-Chloro-1-(3-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-1-(3-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-1-(3-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro, fluorophenyl, and trifluoromethyl groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde: Similar structure but lacks the trifluoromethyl group.
5-Chloro-1-(3-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde: Similar structure but has a chlorophenyl group instead of a fluorophenyl group.
5-Chloro-1-(3-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-methanol: Similar structure but has a methanol group instead of an aldehyde group.
Uniqueness
The unique combination of the chloro, fluorophenyl, and trifluoromethyl groups in 5-Chloro-1-(3-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde imparts distinct chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-chloro-1-(3-fluorophenyl)-3-(trifluoromethyl)pyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5ClF4N2O/c12-10-8(5-19)9(11(14,15)16)17-18(10)7-3-1-2-6(13)4-7/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKRUDTTVLILEJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C(=C(C(=N2)C(F)(F)F)C=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5ClF4N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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